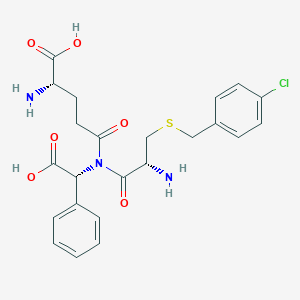
Ggcbcp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is a synthetic compound with a complex structure It is composed of a gamma-glutaminyl group, a 4-chlorobenzyl group, a cysteinyl group, and a phenylglycine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ggcbcp involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Ggcbcp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain targets, while the cysteinyl group can form disulfide bonds, potentially altering the structure and function of proteins.
Comparación Con Compuestos Similares
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can be compared with other similar compounds, such as:
Gamma-Glutaminyl-S-benzylcysteinyl-phenylglycine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Gamma-Glutaminyl-S-(4-methylbenzyl)cysteinyl-phenylglycine: Contains a methyl group instead of a chlorine atom, potentially altering its hydrophobicity and interaction with molecular targets.
The uniqueness of Ggcbcp lies in the presence of the 4-chlorobenzyl group, which can significantly influence its chemical and biological properties.
Propiedades
Número CAS |
152684-55-4 |
|---|---|
Fórmula molecular |
C23H26ClN3O6S |
Peso molecular |
508 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1 |
Clave InChI |
YUENTQVIQRRGQD-CMKODMSKSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Key on ui other cas no. |
152684-55-4 |
Sinónimos |
gamma-Gln-S-(pClBz)Cys-PhGly gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine GGCBCP TER-117 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















